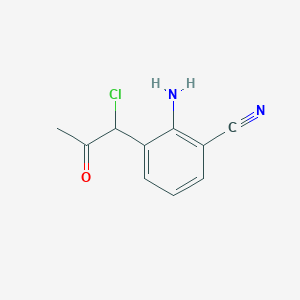

1-(2-Amino-3-cyanophenyl)-1-chloropropan-2-one

Description

1-(2-Amino-3-cyanophenyl)-1-chloropropan-2-one is a chlorinated ketone derivative featuring a substituted phenyl ring with amino (-NH₂) and cyano (-CN) groups at the 2- and 3-positions, respectively. The presence of both electron-donating (amino) and electron-withdrawing (cyano, chloro) groups on the aromatic ring creates a unique electronic environment, influencing reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C10H9ClN2O |

|---|---|

Molecular Weight |

208.64 g/mol |

IUPAC Name |

2-amino-3-(1-chloro-2-oxopropyl)benzonitrile |

InChI |

InChI=1S/C10H9ClN2O/c1-6(14)9(11)8-4-2-3-7(5-12)10(8)13/h2-4,9H,13H2,1H3 |

InChI Key |

ASAXPLSPTGCZTO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC=CC(=C1N)C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-cyanophenyl)-1-chloropropan-2-one typically involves the reaction of 2-amino-3-cyanobenzaldehyde with chloroacetone under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the amino group attacks the carbonyl carbon of chloroacetone, followed by the elimination of water to form the final product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products. Solvent-free methods or the use of green solvents are preferred to enhance the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-3-cyanophenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the cyano group to an amine or the carbonyl group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom can be substituted with nucleophiles like amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.

Major Products:

Oxidation: Corresponding ketones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-(2-Amino-3-cyanophenyl)-1-chloropropan-2-one has found applications in several scientific research areas:

Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and pharmaceuticals.

Biology: Investigated for its potential as a building block in the synthesis of bioactive molecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-cyanophenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2-(Benzoxazol-2-yl)hydrazono)-1-chloropropan-2-one (2a) and 1-(2-(Benzothiazol-2-yl)hydrazono)-1-chloropropan-2-one (2b)

- Structural Differences: These compounds replace the 2-amino-3-cyanophenyl group with benzoxazole or benzothiazole moieties linked via a hydrazono bridge. The heterocyclic rings introduce sulfur (benzothiazole) or oxygen (benzoxazole), altering electronic properties and steric bulk.

- Synthesis: Prepared via diazotization of substituted phenylamines followed by reaction with 2-chloro-2,4-pentanedione in ethanolic sodium acetate .

- Biological Activity: Tested as DNA binders and anti-tumor agents. Docking studies suggest interactions with DNA via intercalation or minor groove binding, with benzothiazole derivatives showing slightly enhanced activity over benzoxazole analogs .

Pyrazolo[1,5-b][1,2,4]triazine Derivative (Compound 15)

- Structural Differences: Incorporates a pyrazolo-triazine core instead of a phenyl ring, with a phenylhydrazono group at position 1. The molecular formula (C₂₀H₁₅N₆SCl) indicates a larger, more complex heterocyclic system.

- Synthesis: Formed via reaction of 1-(2-phenylhydrazono)-1-chloropropan-2-one with triazine precursors under basic conditions .

- Key Distinction: The extended π-system in the triazine ring may enhance intercalation with DNA or proteins, but the lack of a cyano group limits comparisons to the target compound’s electronic profile.

2-Amino-1-(3-chlorophenyl)propan-1-one Hydrochloride

- Structural Differences: Features a 3-chlorophenyl group instead of 2-amino-3-cyanophenyl. The amino group is positioned on the ketone carbon rather than the aromatic ring.

- Properties: The hydrochloride salt improves solubility. The 3-chloro substituent on the phenyl ring creates a distinct electronic landscape compared to the target compound’s 2-amino-3-cyano substitution .

- Key Distinction: The absence of a cyano group and differing substituent positions may reduce steric hindrance and alter receptor-binding modes.

1-(4-Amino-2-(methylthio)phenyl)-1-chloropropan-2-one (CAS 1804043-47-7)

- Structural Differences: Substitutes the 3-cyano group with a methylthio (-SMe) group at the 2-position of the phenyl ring.

- Molecular weight (229.73 g/mol) is lower than the target compound’s estimated weight (~210–220 g/mol) .

- Key Distinction: The sulfur atom may influence metabolic pathways (e.g., oxidation to sulfoxide) and pharmacokinetics, contrasting with the cyano group’s stability.

4-Methyl-7-(2-oxopropyloxy)Coumarin (5b)

- Structural Differences : Integrates the 1-chloropropan-2-one moiety into a coumarin scaffold via an ether linkage. The coumarin system adds fluorescence properties and photochemical activity.

- Synthesis: Derived from 1-chloropropan-2-one and ethyl 3-oxobutanoate under acidic conditions .

- Key Distinction : The coumarin framework expands applications to phototherapy or fluorescence-based assays, diverging from the target compound’s likely focus on aromatic interactions.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Mechanistic Insights

- Electronic Effects: The 2-amino-3-cyano substitution in the target compound likely enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks in synthetic reactions. This contrasts with benzothiazole/benzoxazole analogs, where resonance effects from heterocycles modulate reactivity .

- Biological Interactions: Compounds with aromatic heterocycles (e.g., benzothiazole) exhibit DNA-binding via intercalation, while the cyano group in the target compound may engage in dipole interactions or hydrogen bonding with biological targets .

- Synthetic Versatility: The chloropropanone moiety serves as a versatile building block for condensation reactions, enabling diverse derivatization (e.g., coumarin hybrids, hydrazones) .

Biological Activity

1-(2-Amino-3-cyanophenyl)-1-chloropropan-2-one is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies, case reports, and research articles.

Chemical Structure and Properties

The compound features a chloropropanone moiety along with amino and cyano functional groups attached to a phenyl ring. These structural characteristics contribute to its unique chemical properties, influencing its reactivity and biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C10H10ClN3O |

| Molecular Weight | 227.66 g/mol |

| Functional Groups | Amino (-NH2), Cyano (-C≡N), Chloropropanone |

Biological Activity

Research indicates that 1-(2-Amino-3-cyanophenyl)-1-chloropropan-2-one exhibits a range of biological activities, primarily due to the presence of the amino and cyano groups. The following are notable activities associated with this compound:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, similar compounds have demonstrated cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines .

- Antimicrobial Properties : The compound's ability to act as a nucleophile allows it to interact with cellular targets, potentially leading to antimicrobial effects.

- Enzyme Inhibition : Research indicates that compounds with similar structures may inhibit enzymes such as carbonic anhydrase and histone deacetylases, which are involved in cancer progression and other diseases .

The biological activity of 1-(2-Amino-3-cyanophenyl)-1-chloropropan-2-one is thought to involve several mechanisms:

- Reactivity : The amino and cyano groups enhance the compound's reactivity, allowing it to form active intermediates that can interact with various molecular targets within biological systems.

- Cellular Interactions : Investigations into the interactions between this compound and cellular molecules suggest that it may influence signaling pathways related to apoptosis and cell proliferation .

Case Studies

Several studies have explored the biological effects of 1-(2-Amino-3-cyanophenyl)-1-chloropropan-2-one:

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on different cancer cell lines, revealing significant antiproliferative activity with IC50 values comparable to known chemotherapeutic agents .

- Antimicrobial Testing : Another research effort focused on the antimicrobial efficacy of derivatives of this compound against various bacterial strains, demonstrating promising results that warrant further exploration for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.